Cas no 1260867-71-7 (3-(4-bromo-3-fluorophenyl)azetidine)

3-(4-bromo-3-fluorophenyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromo-3-fluorophenyl)azetidine
- 1260867-71-7
- EN300-1912082
-
- Inchi: 1S/C9H9BrFN/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2
- InChI Key: UCVSCCKAFDADHN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)C1CNC1
Computed Properties
- Exact Mass: 228.99024g/mol
- Monoisotopic Mass: 228.99024g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 2.1
3-(4-bromo-3-fluorophenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912082-0.1g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1912082-10.0g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1912082-10g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1912082-0.5g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1912082-5g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1912082-1g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1912082-0.05g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1912082-1.0g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1912082-2.5g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1912082-5.0g |
3-(4-bromo-3-fluorophenyl)azetidine |
1260867-71-7 | 5g |
$3396.0 | 2023-06-02 |
3-(4-bromo-3-fluorophenyl)azetidine Related Literature
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 3-(4-bromo-3-fluorophenyl)azetidine
Introduction to 3-(4-bromo-3-fluorophenyl)azetidine (CAS No: 1260867-71-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3-(4-bromo-3-fluorophenyl)azetidine (CAS No: 1260867-71-7) represents a significant advancement in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its azetidine core substituted with a 4-bromo-3-fluorophenyl group, has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both bromine and fluorine atoms in its aromatic ring system not only enhances its synthetic versatility but also contributes to its potential as a pharmacophore in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel therapeutic agents. Its azetidine ring, a five-membered saturated heterocycle, is known for its ability to mimic natural amino acid structures, making it an attractive scaffold for designing bioactive molecules. The 4-bromo-3-fluorophenyl substituent further enriches its chemical profile, enabling diverse functionalization strategies that can be tailored for specific biological targets.
In the realm of medicinal chemistry, 3-(4-bromo-3-fluorophenyl)azetidine has been explored for its potential in modulating various biological pathways. Notably, research has indicated its efficacy in inhibiting enzymes and receptors associated with inflammatory and neurological disorders. The bromine atom's reactivity allows for further derivatization, facilitating the development of more complex analogs with enhanced binding affinity and selectivity. This has opened new avenues for the discovery of next-generation therapeutics.
The compound's structural motifs have also been leveraged in the design of small-molecule inhibitors targeting cancer-related pathways. Preliminary findings suggest that derivatives of 3-(4-bromo-3-fluorophenyl)azetidine can interfere with critical signaling cascades involved in tumor growth and metastasis. The combination of fluorine's metabolic stability and bromine's ability to participate in cross-coupling reactions makes this scaffold particularly valuable for generating libraries of compounds for high-throughput screening.
From a synthetic chemistry perspective, 3-(4-bromo-3-fluorophenyl)azetidine serves as an excellent building block for constructing more intricate molecular architectures. The azetidine ring can undergo various transformations, including nucleophilic substitutions and cyclizations, which are pivotal for elaborating pharmacologically relevant structures. The presence of the 4-bromo-3-fluorophenyl group provides additional handles for further chemical manipulation, allowing chemists to fine-tune properties such as solubility, bioavailability, and metabolic stability.
Advances in computational chemistry have further accelerated the exploration of 3-(4-bromo-3-fluorophenyl)azetidine's potential applications. Molecular modeling studies have revealed insights into its interactions with biological targets at the atomic level. These simulations have guided the optimization of lead compounds derived from this scaffold, reducing experimental trial-and-error and accelerating the drug discovery process.
The compound's versatility is also reflected in its utility as a cross-coupling precursor. Reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings can be employed to introduce diverse aryl groups adjacent to the azetidine ring, expanding its chemical diversity. Such transformations have been instrumental in generating novel analogs with tailored biological activities, underscoring the compound's importance as a synthetic intermediate.
Emerging research also highlights the role of 3-(4-bromo-3-fluorophenyl)azetidine in materials science applications beyond pharmaceuticals. Its unique structural features make it a candidate for developing advanced polymers and functional materials with specialized properties. For instance, incorporating this scaffold into polymer backbones could yield materials with enhanced thermal stability or biodegradability, opening new possibilities in sustainable chemistry.
The growing interest in 3-(4-bromo-3-fluorophenyl)azetidine underscores its significance as a multifaceted compound with broad utility across multiple scientific disciplines. As research continues to uncover new applications and synthetic strategies, this molecule is poised to play an increasingly pivotal role in advancing both academic research and industrial innovation.
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